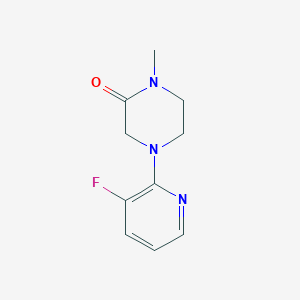

4-(3-Fluoropyridin-2-yl)-1-methylpiperazin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(3-Fluoropyridin-2-yl)-1-methylpiperazin-2-one is a fluorinated heterocyclic compound. The presence of fluorine in the pyridine ring imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is the diazotization of substituted 2-aminopyridines followed by fluorination . The reaction conditions often involve the use of sodium nitrite (NaNO2) in hydrofluoric acid (HF) to achieve the desired fluorinated product .

Industrial Production Methods

Industrial production methods for fluorinated pyridines, including 4-(3-Fluoropyridin-2-yl)-1-methylpiperazin-2-one, often utilize large-scale fluorination techniques. These methods may involve the use of specialized fluorinating agents and reactors designed to handle the highly reactive and corrosive nature of fluorine .

Análisis De Reacciones Químicas

Types of Reactions

4-(3-Fluoropyridin-2-yl)-1-methylpiperazin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using common reducing agents.

Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like sodium methoxide (NaOMe) and potassium fluoride (KF) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the pyridine ring .

Aplicaciones Científicas De Investigación

4-(3-Fluoropyridin-2-yl)-1-methylpiperazin-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

Mecanismo De Acción

The mechanism of action of 4-(3-Fluoropyridin-2-yl)-1-methylpiperazin-2-one involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to various biological targets. This can lead to the modulation of specific pathways and biological effects .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Fluoropyridine

- 3-Fluoropyridine

- 4-Fluoropyridine

- 2,3,4-Trifluoropyridine

Uniqueness

4-(3-Fluoropyridin-2-yl)-1-methylpiperazin-2-one is unique due to the specific positioning of the fluorine atom and the piperazin-2-one moiety. This unique structure imparts distinct chemical and biological properties compared to other fluorinated pyridines .

Actividad Biológica

The compound 4-(3-Fluoropyridin-2-yl)-1-methylpiperazin-2-one is a derivative of piperazine that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be described structurally as follows:

- Molecular Formula : C11H13FN2O

- Molecular Weight : 220.23 g/mol

The presence of the fluoropyridine moiety is significant for its interaction with biological targets, particularly in modulating enzyme activity.

Research indicates that this compound exhibits inhibitory activity against specific viral proteases, particularly those associated with enteroviruses. The 2A protease, which is crucial for viral replication, has been identified as a target for this compound. Inhibition of this protease disrupts the virus's ability to assemble and mature, thereby preventing infection and propagation within host cells .

Pharmacological Profiles

The compound has been evaluated for various pharmacological properties:

- Antiviral Activity : Demonstrated effectiveness against enteroviral infections by inhibiting the 2A protease.

- Cytokine Modulation : Modulates the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha, which are critical in inflammatory responses .

Toxicity and Safety Profile

Preliminary studies suggest that this compound shows low toxicity in vitro. It has been classified as non-carcinogenic based on Ames test results, indicating a favorable safety profile for further development .

Case Study 1: Antiviral Efficacy

In a study published in Biorxiv, researchers conducted a fragment screening campaign targeting the 2A protease of enteroviruses. The compound was identified as one of several fragments that bind effectively to the active site of the protease, demonstrating significant antiviral activity .

Case Study 2: Cytokine Production Inhibition

Another study explored the compound's ability to inhibit cytokine production in endothelial cells. It was found to significantly reduce levels of IL-6 and TNF-alpha in response to inflammatory stimuli, suggesting its potential use in treating inflammatory diseases .

Table 1: Biological Activities of this compound

| Activity Type | Description | Reference |

|---|---|---|

| Antiviral | Inhibits enteroviral 2A protease | |

| Cytokine Modulation | Reduces IL-6 and TNF-alpha production | |

| Toxicity | Non-carcinogenic (Ames test) |

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Penetration | Moderate |

| Caco-2 Permeability | Moderate |

Propiedades

IUPAC Name |

4-(3-fluoropyridin-2-yl)-1-methylpiperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN3O/c1-13-5-6-14(7-9(13)15)10-8(11)3-2-4-12-10/h2-4H,5-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOFSFVFRUNIULW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1=O)C2=C(C=CC=N2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.